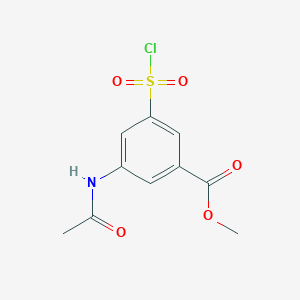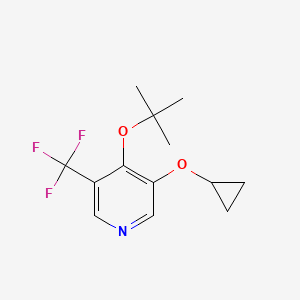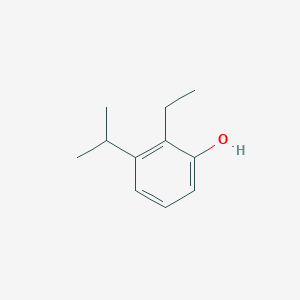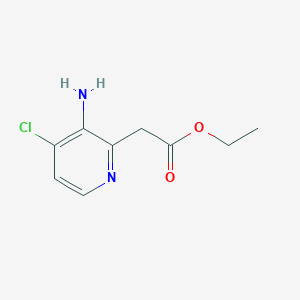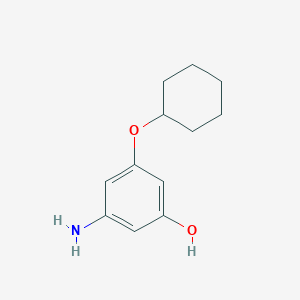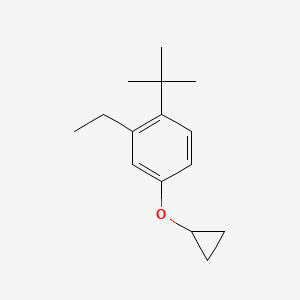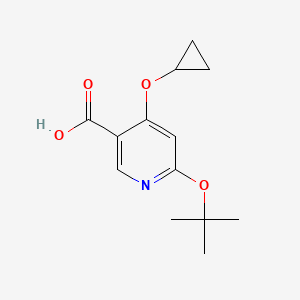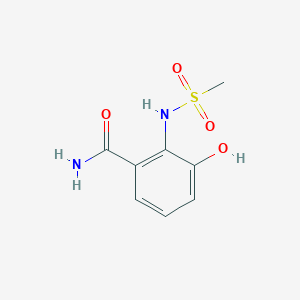
3-Bromo-4-cyclopropoxy-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-N-methylpicolinamide typically involves the bromination of 4-cyclopropoxy-N-methylpicolinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the picolinamide ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-cyclopropoxy-N-methylpicolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Bromo-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to investigate its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-cyclopropyl-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
N-Methylpicolinamide-4-thiol Derivatives: These compounds have a thiol group instead of a bromine atom and exhibit different biological activities.
Uniqueness
3-Bromo-4-cyclopropoxy-N-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropoxy group makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
3-bromo-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)9-8(11)7(4-5-13-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
OCSCPOUUYBHIHP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


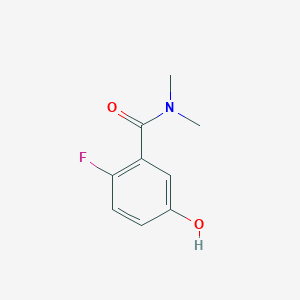
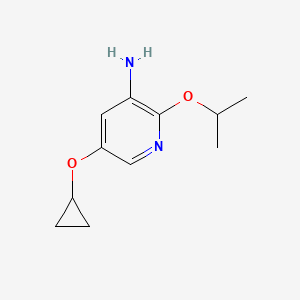
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)

